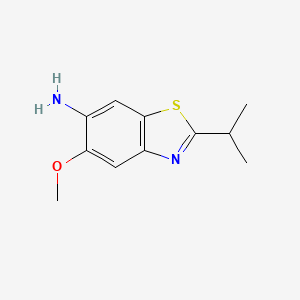
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . This method is favored for its efficiency and green chemistry approach.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit enhanced biological activity . It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-methoxybenzothiazole
- 2-Isopropyl-6-methoxybenzothiazole
- 2-Methoxy-6-ethoxybenzothiazole
Uniqueness
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine stands out due to its unique combination of isopropyl and methoxy substituents, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
58460-33-6 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
5-methoxy-2-propan-2-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)11-13-8-5-9(14-3)7(12)4-10(8)15-11/h4-6H,12H2,1-3H3 |
Clave InChI |
HRXWFMGBIFJJCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(S1)C=C(C(=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


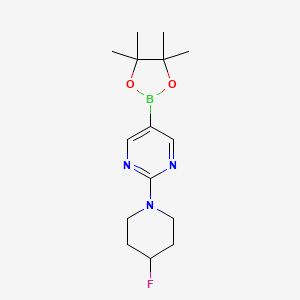
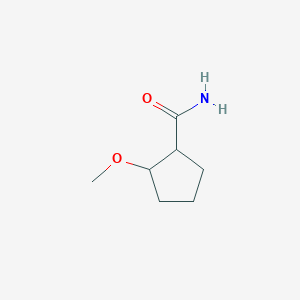

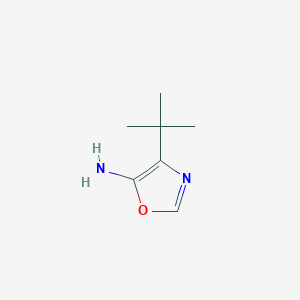
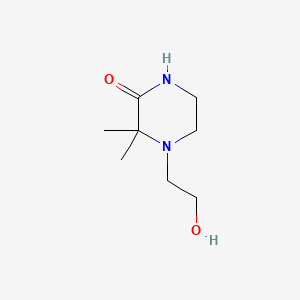
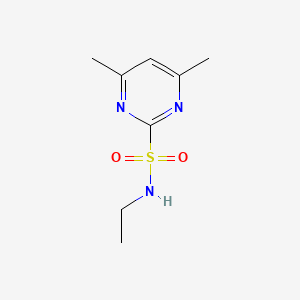
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)

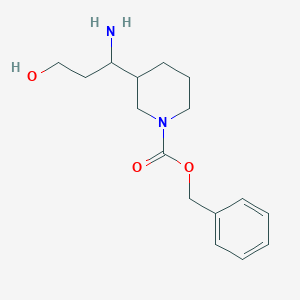
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
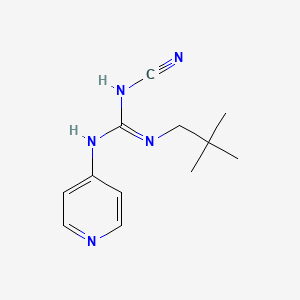
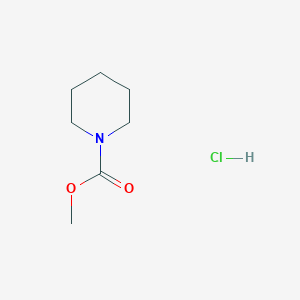
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

